DL-Leucine-d10
Overview
Description
DL-Leucine-d10 (L-Leu-d10) is an isotopically labeled amino acid that has been used in a variety of scientific research applications. It is a stable isotope of leucine, an essential amino acid, and has been used in a variety of research fields, including biochemistry, physiology, and nutrition. The d10 label, which is derived from deuterium, is a stable isotope of hydrogen and is used to distinguish between isotopic forms of the same molecule.
Scientific Research Applications
Isotactic Peptide Formation
DL-Leucine-d10 is utilized in the generation of isotactic peptides and co-peptides in water, contributing to studies on the origin of homochirality. The polymerization of DL(d10)-Leucine, when activated with specific chemicals, results in a library of peptides where homochiral sequences dominate. This is significant in understanding racemic β-sheets formation and their role as stereoselective templates in peptide chain elongation (Illos et al., 2010).
Quantitative Proteome Analysis
This compound is applied in quantitative proteome analysis. For example, in the study of yeast proteomes, this compound was used as a metabolic label. This allowed for a quantitative comparison of protein expression levels, demonstrating its effectiveness as an internal calibrant for peptide mass spectrometry analysis (Jiang & English, 2002).
Measurement of Bacterial Productivity
In aquatic microbial ecology, this compound serves as a non-radioactive method for measuring bacterial productivity based on protein synthesis rates. This method provides an alternative to traditional radioactive isotopes, offering significant advantages in field applications (Tsuchiya et al., 2020).
Peptide Biosynthesis in Neuroendocrine Cells
This compound is used to measure the biosynthetic rate of neuroendocrine peptides. In a study, it was employed to examine the biosynthesis of peptides like γ-lipotropin and insulin in cell lines, providing insights into peptide formation and secretion in neuroendocrine systems (Che et al., 2004).
Muscle Protein Synthesis Measurement
In human physiology research, this compound aids in measuring muscle protein synthesis. By introducing it endogenously and using blood for precursor enrichment determination, researchers can accurately calculate rates of muscle protein synthesis, highlighting its applicability in metabolic studies (Tran et al., 2015).
Protein Identification via Isotopic Labeling
This compound is instrumental in protein identification techniques. Using isotopically labeled leucine, researchers can identify proteins by mass and leucine content, thereby unambiguously identifying proteins isolated from organisms like E. coli (Veenstra et al., 2000).
Biosynthesis of Enantiomerically Pure Amino Acids
In the synthesis of enantiomerically pure amino acids, this compound plays a crucial role. For example, enzyme-catalyzed oxidation of racemic mixtures of dl-tert-leucine, involving leucine dehydrogenase, results in the production of d-tert-leucine with high enantiomeric excess. This process is important in the production of chiral amino acids for various applications (Hummel et al., 2003).
Expression Proteomics and Stable Isotope Labeling
This compound is used in a method known as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomic analysis. This approach involves in vivo incorporation of isotopically labeled amino acids like this compound into proteins, facilitating accurate and simultaneous identification and quantitation of complex protein mixtures (Ong et al., 2002).
Therapeutic Applications in Lysosomal Storage Disorders
In the context of lysosomal storage disorders like Niemann-Pick disease, this compound has shown potential therapeutic applications. Studies indicate that derivatives of DL-Leucine, such as acetyl-dl-leucine, can improve symptoms of ataxia and delay disease progression in relevant mouse models (Kaya et al., 2021).
Role in Cardiac Physiology and Pathology
Research involving this compound has also extended to cardiac physiology. Studies on proteins like Leucine-rich repeat containing protein 10 (LRRC10), which is related to cardiomyopathies, utilize this compound in understanding the molecular mechanisms underlying heart diseases (Brody & Lee, 2016).
Mechanism of Action
Target of Action
DL-Leucine-d10, a deuterium-labeled form of DL-Leucine, primarily targets the metabolic pathways of branched-chain amino acids (BCAAs) such as leucine . The primary targets are the enzymes involved in the catabolism of leucine .
Mode of Action
This compound interacts with its targets, the enzymes involved in leucine catabolism, by serving as a substrate. The enzymes catalyze the conversion of this compound into various metabolites through a series of biochemical reactions
Biochemical Pathways
This compound is involved in the catabolic pathways of BCAAs. These pathways converge with other catabolic routes, generating acetoacetate and acetyl-CoA as final products . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway .
Pharmacokinetics
It is known that this compound, like its non-deuterated form, can be efficiently assimilated when bacteria exhibit an increased protein turnover due to low-nutrient conditions or prolonged starvation .
Result of Action
It is known that the catabolism of leucine, and by extension this compound, can support bacterial growth by providing an alternative carbon and nitrogen source .
Action Environment
Environmental factors, such as the macronutrient composition of the diet, can influence the action, efficacy, and stability of this compound . For instance, the presence of other carbon sources in the environment can affect the utilization of this compound by bacteria .
Biochemical Analysis
Cellular Effects
A related compound, acetyl-DL-leucine, has been shown to improve motor function in patients with cerebellar ataxia .
Molecular Mechanism
It is known that leucine and its derivatives can influence cellular processes such as mTOR signaling .
Dosage Effects in Animal Models
While specific studies on DL-Leucine-d10 in animal models are lacking, acetyl-DL-leucine has been shown to have beneficial effects in a mouse model of Sandhoff disease, a neurodegenerative disorder .
Metabolic Pathways
This compound is expected to be involved in the same metabolic pathways as leucine. Leucine is known to be metabolized through multiple reactions, generating acetoacetate and acetyl-CoA as final products .
Properties
IUPAC Name |
2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-SHJFKSRGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584036 | |
Record name | Deuterated leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29909-01-1 | |
Record name | Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29909-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deuterated leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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